![molecular formula C18H22N2O4S B4725682 5-methyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-furamide](/img/structure/B4725682.png)
5-methyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-furamide
Vue d'ensemble
Description
5-methyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-furamide, also known as MS-275 or entinostat, is a potent inhibitor of histone deacetylase (HDAC). HDACs play a crucial role in the regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and gene repression. MS-275 has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory disorders. In
Mécanisme D'action
5-methyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-furamide exerts its pharmacological effects by inhibiting the activity of HDACs, leading to the accumulation of acetylated histones and the activation of gene transcription. This compound selectively targets class I HDACs, including HDAC1, HDAC2, and HDAC3, which are overexpressed in many cancers and neurodegenerative diseases. The upregulation of tumor suppressor genes and the downregulation of oncogenes by this compound contribute to its anti-cancer effects. In neurodegenerative diseases, this compound modulates the expression of genes involved in synaptic plasticity, neuroprotection, and neuroinflammation.
Biochemical and Physiological Effects:
This compound has been shown to induce changes in gene expression, protein synthesis, and cellular signaling pathways in various cell types. This compound increases the acetylation of histones and non-histone proteins, including transcription factors, chaperones, and cytoskeletal proteins. This compound also alters the activity of kinases, phosphatases, and proteases involved in cell cycle regulation, apoptosis, and DNA repair. This compound has been shown to inhibit angiogenesis, invasion, and metastasis in cancer cells, as well as to promote neurite outgrowth and synaptogenesis in neurons.
Avantages Et Limitations Des Expériences En Laboratoire
5-methyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-furamide has several advantages as a research tool, including its high potency, selectivity, and stability. This compound is also commercially available and can be easily synthesized in the laboratory. However, this compound has some limitations, including its potential toxicity, off-target effects, and lack of specificity for different HDAC isoforms. This compound can also induce epigenetic changes that may affect gene expression in unintended ways. Therefore, careful experimental design and appropriate controls are necessary when using this compound in laboratory experiments.
Orientations Futures
For 5-methyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-furamide research include:
1. Optimization of the dosing regimen and administration route for maximum efficacy and minimum toxicity.
2. Identification of biomarkers for patient selection and treatment monitoring.
3. Combination therapy with other anti-cancer or neuroprotective agents to enhance efficacy and reduce resistance.
4. Development of novel HDAC inhibitors with improved selectivity and pharmacokinetics.
5. Investigation of the role of this compound in other diseases, such as autoimmune disorders and viral infections.
Conclusion:
This compound is a potent HDAC inhibitor with potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory disorders. This compound exerts its pharmacological effects by altering gene expression, protein synthesis, and cellular signaling pathways. This compound has several advantages as a research tool, but also has limitations that need to be addressed. Future research on this compound will provide important insights into its mechanism of action, efficacy, and safety, and may lead to the development of novel therapies for various diseases.
Applications De Recherche Scientifique
5-methyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-furamide has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory disorders. In cancer, this compound has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, prostate, lung, and colon cancer. This compound also enhances the sensitivity of cancer cells to chemotherapy and radiation therapy. In neurodegenerative diseases, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and multiple sclerosis. In inflammatory disorders, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines in macrophages and microglia.
Propriétés
IUPAC Name |
5-methyl-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-13-4-3-11-20(12-13)25(22,23)16-8-6-15(7-9-16)19-18(21)17-10-5-14(2)24-17/h5-10,13H,3-4,11-12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEMTCBHUDMTML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~2~-1,3-benzodioxol-5-yl-N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4725608.png)
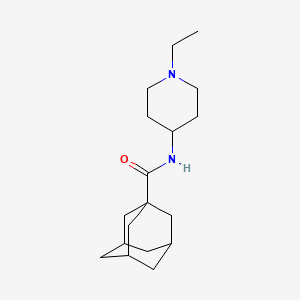
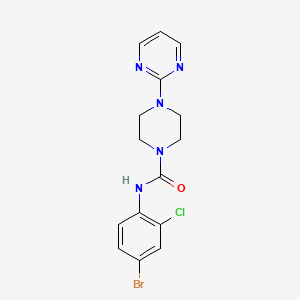
![{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4725636.png)
![3-amino-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B4725643.png)
![N-[2-(4-ethylphenoxy)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B4725648.png)
![N-(3,4-difluorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4725656.png)
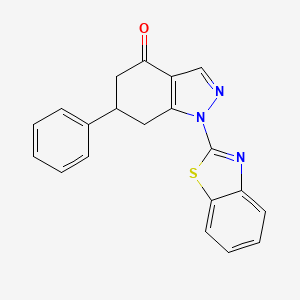
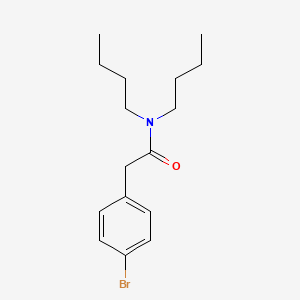
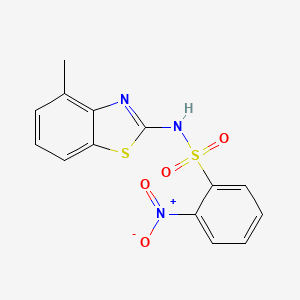
![1-[(2,4-dichlorophenoxy)methyl]-N-(4-methyl-2-pyridinyl)-1H-pyrazole-3-carboxamide](/img/structure/B4725689.png)

![2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B4725699.png)
![{3-[(4-fluorobenzyl)oxy]benzyl}(piperidin-4-ylmethyl)amine dihydrochloride](/img/structure/B4725707.png)